molecular formula C10H11F3N2O2 B12984110 Methyl (R)-2-amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoate

Methyl (R)-2-amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoate

Cat. No.: B12984110
M. Wt: 248.20 g/mol
InChI Key: CPCNKPXMOYKANP-MRVPVSSYSA-N
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Description

    Methyl ®-2-amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoate: is a chemical compound with the following IUPAC name: .

  • It belongs to the class of herbicides and is specifically a proherbicide for the active herbicide haloxyfop-P .
  • The compound’s R configuration is crucial for its biological activity.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common method starts with the reaction of 2,4-dichlorophenol with 3-chloro-5-(trifluoromethyl)pyridine to form the intermediate 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid.

      Reaction Conditions: Esterification of the intermediate with methanol yields the final compound.

      Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including hydrolysis (to release the active herbicide), esterification, and nucleophilic substitution.

      Common Reagents and Conditions: Methanol (for esterification), strong acids or bases (for hydrolysis), and nucleophiles (for substitution).

      Major Products: The primary product is the methyl ester of haloxyfop-P, which is the active herbicide.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stability, and interactions with other molecules.

      Biology: It may be used in plant biology studies to understand herbicide resistance mechanisms.

      Medicine: Although not directly used in medicine, understanding its metabolism can inform drug design.

      Industry: Its industrial applications include herbicide formulations and crop protection.

  • Mechanism of Action

      Targets: The compound inhibits acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis.

      Pathways: By disrupting lipid metabolism, it affects plant growth and development.

  • Comparison with Similar Compounds

      Uniqueness: Its R configuration distinguishes it from other enantiomers.

      Similar Compounds: Other herbicides in the haloxyfop family, such as and , share structural similarities.

    Remember, this compound plays a crucial role in weed control and agricultural practices

    Properties

    Molecular Formula

    C10H11F3N2O2

    Molecular Weight

    248.20 g/mol

    IUPAC Name

    methyl (2R)-2-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoate

    InChI

    InChI=1S/C10H11F3N2O2/c1-17-9(16)8(14)4-7-3-2-6(5-15-7)10(11,12)13/h2-3,5,8H,4,14H2,1H3/t8-/m1/s1

    InChI Key

    CPCNKPXMOYKANP-MRVPVSSYSA-N

    Isomeric SMILES

    COC(=O)[C@@H](CC1=NC=C(C=C1)C(F)(F)F)N

    Canonical SMILES

    COC(=O)C(CC1=NC=C(C=C1)C(F)(F)F)N

    Origin of Product

    United States

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